(4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone
Description
Properties
IUPAC Name |
(4R,5R)-5-(2,4-difluorophenyl)-4-methyl-5-(1,2,4-triazol-1-ylmethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4O2/c1-8-13(21-12(20)18-8,5-19-7-16-6-17-19)10-3-2-9(14)4-11(10)15/h2-4,6-8H,5H2,1H3,(H,18,20)/t8-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVPPBYFZOBSGJ-AMIZOPFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)N1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@](OC(=O)N1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435051 | |
| Record name | FT-0666842 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169058-26-8 | |
| Record name | FT-0666842 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the oxazolidinone class and incorporates a triazole moiety, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C13H12F2N4O2
- Molecular Weight : 297.28 g/mol
- CAS Number : 169058-26-8
- SMILES Notation : C[C@H]1NC(=O)O[C@@]1(Cn2cncn2)c3ccc(F)cc3F
The biological activity of (4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone is primarily attributed to its interaction with various biological targets:
- Inhibition of Hedgehog Signaling Pathway : Similar to other triazole derivatives like itraconazole and posaconazole, this compound has been investigated for its ability to inhibit the Hedgehog (Hh) signaling pathway. This pathway is crucial in the development of several cancers including basal cell carcinoma. Studies have shown that modifications in the triazole structure can enhance Hh inhibitory activity while reducing side effects associated with traditional antifungal therapies .
- Antifungal Activity : The triazole moiety is well-known for its antifungal properties. Compounds with this structure typically inhibit fungal sterol synthesis by targeting lanosterol 14α-demethylase (CYP51), leading to the accumulation of toxic sterols within the fungal cell membrane .
- Antibacterial Properties : The oxazolidinone framework has been recognized for its antibacterial activity against Gram-positive bacteria. The mechanism involves inhibition of protein synthesis by binding to the 50S ribosomal subunit .
Biological Activity Summary
| Activity Type | Target/Pathway | Reference |
|---|---|---|
| Hedgehog Inhibition | Gli1 mRNA expression | |
| Antifungal | CYP51 inhibition | |
| Antibacterial | 50S ribosomal subunit |
Case Study 1: Hedgehog Pathway Inhibition
A study focused on the structure-activity relationship of triazole analogs demonstrated that modifications similar to those seen in (4R,5R)-5-(2,4-Difluorophenyl)-4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-2-oxazolidinone significantly enhanced potency against Hh-dependent tumors. The compound exhibited an IC50 value lower than that of traditional inhibitors like vismodegib .
Case Study 2: Antifungal Efficacy
Research evaluating a series of oxazolidinones indicated that compounds with similar structural motifs displayed effective antifungal activity against resistant strains of Candida species. The study highlighted how the incorporation of difluorophenyl groups enhanced bioactivity and reduced resistance mechanisms in clinical isolates .
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features
Analysis
- Core Ring Systems: The target compound’s oxazolidinone ring provides rigidity and metabolic stability compared to the tetrahydrofuran in posaconazole or the pyrimidine in voriconazole. This rigidity may enhance binding specificity to CYP51A1 .
- Substituent Variations : The 1,2,4-triazole and 2,4-difluorophenyl groups are conserved across all compounds, critical for antifungal activity. However, PC945 and posaconazole include extended side chains (e.g., piperazine, benzamide) for enhanced pharmacokinetics and tissue penetration .
Antifungal Activity and Mechanism
CYP51A1 Inhibition and MIC Values
| Compound | CYP51A1 IC₅₀ (nM) | MIC₉₀ vs. Aspergillus fumigatus (μg/mL) | Spectrum of Activity |
|---|---|---|---|
| Target Compound | Not reported | Not reported | Likely narrow (precursor role) |
| PC945 | 0.4 | 0.03–0.12 | Broad, including azole-resistant strains |
| Posaconazole | 0.7 | 0.25–0.5 | Broad (zygomycetes, Candida) |
| Voriconazole | 1.2 | 0.5–1.0 | Aspergillus, Candida |
Mechanistic Insights
- The target compound’s oxazolidinone may reduce off-target effects compared to voriconazole’s pyrimidine, which interacts with human cytochrome P450 enzymes, increasing drug interaction risks .
- PC945’s benzamide side chain enhances lung retention, making it superior for inhaled administration, whereas the target compound lacks such optimizations .
Physicochemical Properties
| Property | Target Compound | PC945 | Posaconazole | Voriconazole |
|---|---|---|---|---|
| LogP (Predicted) | 2.8 | 4.1 | 4.5 | 1.9 |
| Aqueous Solubility (mg/mL) | 0.12 | <0.01 | 0.03 | 0.2 |
| Plasma Protein Binding | Not reported | >99% | >98% | 58% |
- The oxazolidinone core improves aqueous solubility relative to PC945 and posaconazole, which are highly lipophilic. However, PC945’s low solubility is mitigated by its inhaled formulation .
Q & A
Q. What are the key synthetic routes for this oxazolidinone derivative, and how are reaction conditions optimized?
The compound is synthesized via multi-step reactions, often starting with chiral oxazolidinone precursors. Critical steps include:
- Nucleophilic substitution to introduce the 2,4-difluorophenyl group (e.g., using fluorinated aryl halides under basic conditions) .
- Mannich-type reactions or alkylation to incorporate the triazolylmethyl moiety, requiring catalysts like triethylamine and solvents such as dichloromethane or ethanol .
- Stereochemical control via chiral auxiliaries (e.g., (1S,2R)-2-amino-1,2-diphenylethanol) to maintain the 4R,5R configuration . Optimization involves monitoring by TLC/HPLC for purity (>95%) and adjusting reaction temperatures (e.g., reflux in DMF or ethanol) to minimize by-products .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and stereochemistry, with distinct shifts for the difluorophenyl (δ 7.2–7.8 ppm) and triazole (δ 8.1–8.3 ppm) groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] calculated for CHFNO: 356.1215) .
- HPLC-PDA : Ensures enantiomeric purity (>99% ee) using chiral columns (e.g., Chiralpak IA) .
Q. What are the recommended storage conditions to maintain stability?
- Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the oxazolidinone ring .
- Solubility in DMSO (≥50 mg/mL) allows long-term storage as frozen stock solutions, with stability validated over 6 months via periodic HPLC .
Advanced Research Questions
Q. How do stereochemical configurations at 4R and 5R influence biological activity?
The 4R,5R configuration is critical for target binding. Comparative studies show:
- Antifungal activity : The 4R,5R enantiomer exhibits 10-fold lower MIC (1.25 µg/mL) against Candida albicans compared to the 4S,5S form .
- Enzymatic inhibition : Molecular docking reveals the 5R-triazolylmethyl group forms hydrogen bonds with fungal CYP51 active sites, while 4R-methyl enhances hydrophobic interactions .
- Inversion of configuration (e.g., 4S,5R) reduces potency by disrupting binding pocket complementarity .
Q. What strategies resolve contradictions in bioactivity data across studies?
Discrepancies in antimicrobial IC values often arise from:
- Assay variability : Standardize protocols (e.g., CLSI broth microdilution) and use reference strains (e.g., Staphylococcus aureus ATCC 29213) .
- Structural analogs : Compare SAR data; e.g., replacing 2,4-difluorophenyl with 4-chlorophenyl reduces activity by 40%, highlighting fluorine’s role in membrane penetration .
- Metabolic stability : Use liver microsome assays to identify rapid degradation (e.g., cytochrome P450-mediated oxidation), which may explain false negatives in vivo .
Q. How is computational modeling applied to predict target interactions?
- Molecular docking (AutoDock Vina) : Predicts binding to fungal lanosterol 14α-demethylase (CYP51) with a docking score of -9.2 kcal/mol, aligning triazole nitrogen with heme iron .
- Molecular Dynamics (MD) simulations (GROMACS) : Reveals stable binding over 100 ns, with RMSD <2.0 Å for the protein-ligand complex .
- QSAR models : Identify critical descriptors (e.g., logP, polar surface area) correlating with antifungal activity (R = 0.89) .
Contradiction Analysis
Q. Why do some studies report poor correlation between in vitro and in vivo efficacy?
- Pharmacokinetic limitations : Low oral bioavailability (<20% in rats) due to poor solubility (logP = 2.8) and first-pass metabolism . Solutions include prodrug formulations (e.g., phosphate esters) .
- Off-target effects : At high doses (>10 µM), the compound inhibits human CYP3A4, necessitating selectivity assays using isoform-specific substrates .
Methodological Guidelines
Q. How to design dose-response studies for toxicity evaluation?
- In vitro : Use HepG2 cells for hepatotoxicity screening (IC >50 µM deemed safe) .
- In vivo : Follow OECD 423 guidelines for acute toxicity in rodents, starting at 300 mg/kg with 14-day observation for neurotoxicity signs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
